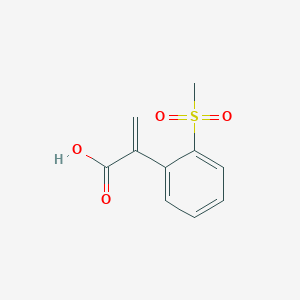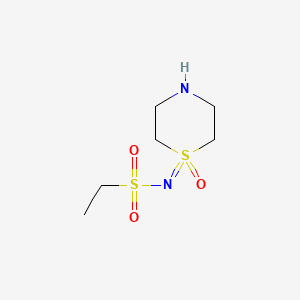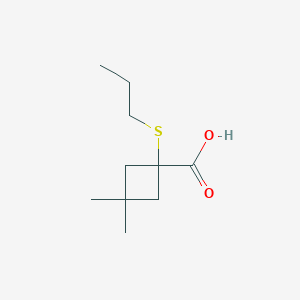
3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid is a unique cyclobutane derivative with the molecular formula C10H18O2S and a molecular weight of 202.31 g/mol . This compound is characterized by its cyclobutane ring substituted with a propylthio group and a carboxylic acid group, making it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid typically involves the cycloaddition of bicyclo[1.1.0]butanes with appropriate reagents . The reaction conditions often include the use of triazolinedione or nitrosoarenes, which facilitate the formation of the cyclobutane ring through a strain-releasing mechanism .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where high-purity (98%) chemical compounds are produced . The process includes sourcing and procurement of raw materials, followed by controlled reaction conditions to ensure the desired product is obtained with minimal impurities .
化学反応の分析
Types of Reactions: 3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
科学的研究の応用
3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The propylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. The carboxylic acid group may also play a role in binding to target proteins, influencing their activity and function.
類似化合物との比較
3,3-Dimethylcyclobutane-1-carboxylic acid: Lacks the propylthio group, making it less versatile in certain reactions.
1-(Propylthio)cyclobutane-1-carboxylic acid: Lacks the dimethyl substitution, which may affect its reactivity and stability.
Uniqueness: 3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both the propylthio and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C10H18O2S |
|---|---|
分子量 |
202.32 g/mol |
IUPAC名 |
3,3-dimethyl-1-propylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-4-5-13-10(8(11)12)6-9(2,3)7-10/h4-7H2,1-3H3,(H,11,12) |
InChIキー |
SCRZEQNKCBCZIA-UHFFFAOYSA-N |
正規SMILES |
CCCSC1(CC(C1)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


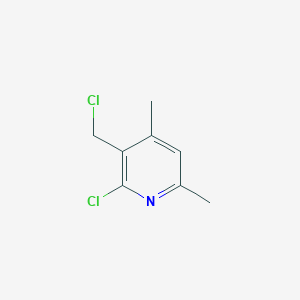
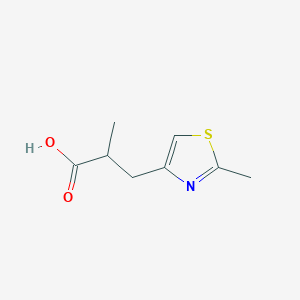

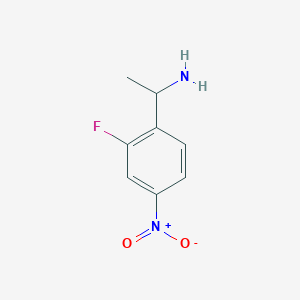
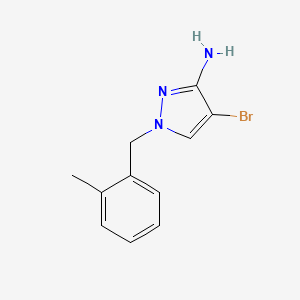
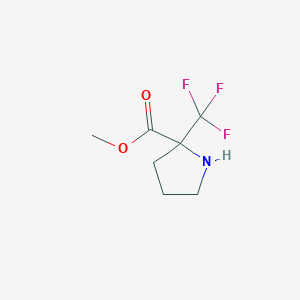
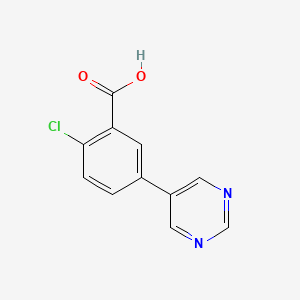
![2-[(9H-Fluoren-9-YL)methyl]oxirane](/img/structure/B15312421.png)
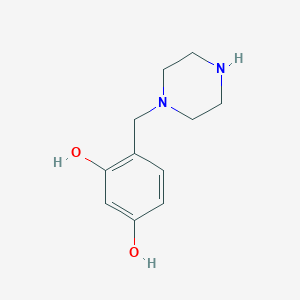
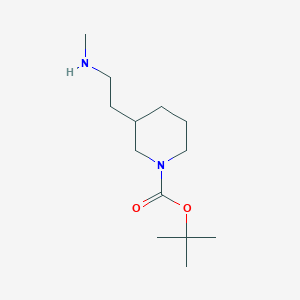
![2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15312436.png)

